2-(4-nitrophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide
Overview
Description
2-(4-nitrophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide is a complex organic compound that features a combination of nitrophenoxy, oxadiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of 4-nitrophenoxy intermediate: This can be achieved by reacting 4-nitrophenol with an appropriate alkylating agent under basic conditions.
Synthesis of 3-phenyl-1,2,4-oxadiazole: This involves the cyclization of a suitable precursor, such as a nitrile oxide, with a phenyl-substituted nitrile.
Coupling of intermediates: The 4-nitrophenoxy intermediate is then coupled with the 3-phenyl-1,2,4-oxadiazole derivative using a suitable coupling agent, such as a carbodiimide, to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield various derivatives.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Hydroxy derivatives: Formed from the substitution of the phenoxy group.
Scientific Research Applications
2-(4-nitrophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-nitrophenoxy)-2-phenoxyethane
- 2-(4-nitrophenoxy)ethanol
- 1-(4-nitrophenoxy)-4-{1-[4-(4-nitrophenoxy)phenyl]-1-phenylethyl}benzene
Uniqueness
2-(4-nitrophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide is unique due to the presence of both the oxadiazole and acetamide functionalities, which are not commonly found together in similar compounds. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-nitrophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-14(2)23(12-18-21-20(22-29-18)15-6-4-3-5-7-15)19(25)13-28-17-10-8-16(9-11-17)24(26)27/h3-11,14H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQMDNMOGYJNPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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